N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-12-5-13(2)7-15(6-12)21-19(26)10-24-9-18(27-4)17(25)8-16(24)11-28-20-23-22-14(3)29-20/h5-9H,10-11H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQVYKUMXILUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, with the CAS number 933252-61-0, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 430.5 g/mol. The structural complexity includes a thiadiazole moiety, which is known for various biological activities, particularly in anticancer and antimicrobial applications.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole derivatives. For instance, research indicates that derivatives of 1,3,4-thiadiazole exhibit cytotoxic effects against various cancer cell lines. A specific study demonstrated that modifications to the thiadiazole structure enhanced antitumor activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.38 | Apoptosis via caspase activation |
| Compound B | HepG2 | 12.50 | Cell cycle arrest at G0-G1 phase |
| N-(3,5-dimethylphenyl)-2-(...) | MCF-7 | TBD | TBD |
2. Antimicrobial Activity
The presence of the thiadiazole ring has been associated with notable antimicrobial properties. Compounds similar to N-(3,5-dimethylphenyl)-2-(...) have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains. For example, derivatives with a 2-amino group have exhibited significant antibacterial activity compared to standard drugs like streptomycin and fluconazole .
Table 2: Antimicrobial Activity Summary
| Compound | Target Organism | MIC (µg/mL) | Comparison Drug |
|---|---|---|---|
| N-(3,5-dimethylphenyl)-2-(...) | E. coli | 32.6 | Itraconazole (47.5) |
| N-(3,5-dimethylphenyl)-2-(...) | S. aureus | TBD | TBD |
The mechanisms underlying the biological activities of N-(3,5-dimethylphenyl)-2-(...) are multifaceted:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase cleavage .
- Cell Cycle Arrest : Evidence suggests that certain derivatives can halt the cell cycle at specific phases, inhibiting proliferation .
Case Studies
In one notable case study published in a peer-reviewed journal, researchers synthesized various thiadiazole derivatives and tested their efficacy against multiple cancer cell lines. The results demonstrated that structural modifications significantly influenced their biological activity, suggesting a pathway for developing more effective anticancer agents based on this scaffold .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . It has been synthesized and evaluated for its ability to inhibit the growth of cancer cells, particularly lung cancer cells. The mechanism involves targeting the epidermal growth factor receptor (EGFR) , which is crucial in cancer proliferation. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new EGFR inhibitors .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties . Research indicates that derivatives containing thiadiazole and pyridine rings exhibit substantial antibacterial activity. This makes them potential candidates for developing new antibiotics or antimicrobial agents against resistant strains of bacteria .
Anti-inflammatory Effects
Another promising application lies in its anti-inflammatory properties . Compounds with similar structural motifs have shown effectiveness in reducing inflammation markers in vitro. This suggests that N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide could be explored further for treating inflammatory diseases .
Polymer Chemistry
The unique structure of this compound allows it to be utilized as a building block in polymer chemistry . It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as thermal stability or chemical resistance. Research has shown that integrating such compounds into polymer systems can lead to materials with improved performance characteristics .
Nanotechnology
In the field of nanotechnology , this compound can be employed in the synthesis of nanoparticles or nanocomposites. Its thiadiazole moiety can facilitate interactions with metal ions, potentially leading to the development of novel nanomaterials with applications in catalysis or drug delivery systems .
Case Study 1: Anticancer Activity Evaluation
In a study published by the ACS Omega journal, researchers synthesized several derivatives of the compound and evaluated their anticancer activities using MTT assays. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against A549 lung cancer cells, indicating strong potential for further development as therapeutic agents .
Case Study 2: Antimicrobial Testing
A comprehensive study investigated the antimicrobial efficacy of various thiadiazole-based compounds including this compound against several bacterial strains. The findings reported significant inhibition zones in agar diffusion tests compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, particularly those documented in pharmacopeial and synthetic chemistry literature, provide insights into how substituents and stereochemistry influence pharmacological behavior. Below is a detailed comparison with three closely related compounds (m, n, o) from Pharmacopeial Forum PF 43(1) :
Structural and Functional Differences
Core Scaffold: Target Compound: Pyridinone ring with a thiadiazole-thio substituent. Compounds m, n, o: Hexanamide backbone with tetrahydropyrimidin-1(2H)-yl and 2,6-dimethylphenoxy groups. Implications: The pyridinone core in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites, whereas the hexanamide scaffold in m/n/o could favor hydrophobic interactions.
Substituents :
- Target Compound :
- 3,5-Dimethylphenylacetamide (electron-donating methyl groups at meta positions).
- Thioether-linked thiadiazole (increases lipophilicity and metabolic stability).
- Methoxy group on pyridinone (modulates electronic density). Compounds m, n, o:
- 2,6-Dimethylphenoxyacetamide (steric hindrance from ortho-methyl groups).
- Oxo-tetrahydropyrimidinyl group (hydrogen-bond acceptor capacity).
- Stereochemical variations (R/S configurations at multiple centers). The thiadiazole-thio moiety may confer resistance to oxidative degradation compared to oxygen-based ethers.
Functional Groups: Target Compound: Thioether, methoxy, and acetamide. Compounds m, n, o: Ether (phenoxy), hydroxy, and tetrahydropyrimidinone. Implications: Thioethers in the target compound enhance lipophilicity (logP) but may reduce aqueous solubility. The hydroxy group in m/n/o could facilitate hydrogen bonding with targets, improving selectivity.
Hypothetical Pharmacological and Physicochemical Properties
| Parameter | Target Compound | Compound m | Compound n | Compound o |
|---|---|---|---|---|
| Molecular Weight | ~450–470 g/mol (estimated) | ~600–620 g/mol (estimated) | ~600–620 g/mol (estimated) | ~600–620 g/mol (estimated) |
| logP | High (thiadiazole, thioether) | Moderate (phenoxy ether, hydroxy) | Moderate (phenoxy ether, hydroxy) | Moderate (phenoxy ether, hydroxy) |
| Solubility | Low (lipophilic substituents) | Moderate (polar hydroxy group) | Moderate (polar hydroxy group) | Moderate (polar hydroxy group) |
| Metabolic Stability | High (thioether resists oxidation) | Moderate (ether susceptible to cleavage) | Moderate (ether susceptible to cleavage) | Moderate (ether susceptible to cleavage) |
| Target Affinity | Likely kinase/enzyme inhibition | Protease/peptidase inhibition (inferred) | Protease/peptidase inhibition (inferred) | Protease/peptidase inhibition (inferred) |
Key Research Findings and Inferences
- Stereochemical Influence : Compounds m, n, o exhibit distinct R/S configurations, which are absent in the target compound’s structure. This suggests that the target compound may have a simpler metabolic profile but reduced selectivity for chiral targets .
- Thiadiazole vs. Tetrahydropyrimidin : The thiadiazole-thio group in the target compound likely enhances membrane permeability compared to the polar tetrahydropyrimidin moiety in m/n/o, favoring CNS or intracellular targets .
- Synthetic Accessibility: The target compound’s pyridinone-thiadiazole scaffold may require fewer stereochemical controls during synthesis compared to the multi-chiral-center hexanamide analogs, improving scalability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, and how is its structure confirmed?
- Methodology :
- Step 1 : The core pyridinone ring is synthesized via cyclization reactions, often using potassium carbonate in DMF to facilitate nucleophilic substitutions. For example, chloroacetylation intermediates are reacted with thiol-containing moieties (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) under mild conditions .
- Step 2 : The final acetamide linkage is formed by coupling the pyridinone-thiadiazole intermediate with 3,5-dimethylphenylamine using carbodiimide-based coupling reagents.
- Characterization : IR spectroscopy identifies key functional groups (e.g., C=O at ~1667 cm⁻¹, S-C=S at ~611 cm⁻¹). ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons between δ 6.9–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+1]⁺ matching theoretical values) .
Q. What in vitro assays are suitable for initial screening of biological activity for this compound?
- Methodology :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, oxidoreductases) using fluorometric or colorimetric substrates. For hypoglycemic activity, α-glucosidase or AMPK activation assays are relevant .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and metabolic activity (glucose uptake in HepG2 cells) at varying concentrations (e.g., 1–100 µM). Dose-response curves (IC₅₀/EC₅₀) are generated using nonlinear regression .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology :
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, DMF may enhance solubility, while elevated temperatures (50–60°C) accelerate thioether formation .
- Purification Strategies : Employ gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (petroleum ether) to remove by-products. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?
- Methodology :
- Purity Verification : Reanalyze the compound via TLC or HPLC to rule out impurities. Recrystallize if necessary.
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can confirm spatial proximity of thiadiazole and pyridinone protons .
- Tautomerism Assessment : Investigate pH-dependent shifts in NMR (D₂O vs. CDCl₃) to identify enol-keto equilibria in the pyridinone ring .
Q. What strategies are effective for elucidating the compound's mechanism of action in biological systems?
- Methodology :
- Molecular Docking : Perform in silico docking (AutoDock Vina) against target proteins (e.g., PPAR-γ for hypoglycemic activity). Validate binding poses with molecular dynamics simulations (GROMACS) .
- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells. Pathway enrichment analysis (KEGG, GO) highlights affected biological processes .
- Isotope Tracing : Track metabolic flux (e.g., ¹³C-glucose) in cell cultures to assess impact on glycolysis or mitochondrial respiration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
